molecular formula C8H9N3O3 B076527 (4-Methyl-2-nitrophenyl)urea CAS No. 13142-74-0

(4-Methyl-2-nitrophenyl)urea

Cat. No.: B076527
CAS No.: 13142-74-0
M. Wt: 195.18 g/mol
InChI Key: SIJVYJRLCZOLCS-UHFFFAOYSA-N
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Description

(4-Methyl-2-nitrophenyl)urea is a urea derivative featuring a nitro group at the 2-position and a methyl group at the 4-position of the phenyl ring. Urea derivatives are widely studied for their diverse applications, including pharmaceutical intermediates, agrochemicals, and polymer precursors.

Properties

CAS No.

13142-74-0

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

(4-methyl-2-nitrophenyl)urea

InChI

InChI=1S/C8H9N3O3/c1-5-2-3-6(10-8(9)12)7(4-5)11(13)14/h2-4H,1H3,(H3,9,10,12)

InChI Key

SIJVYJRLCZOLCS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)N)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N)[N+](=O)[O-]

Other CAS No.

13142-74-0

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups (EWGs): The nitro group in this compound enhances electrophilicity, favoring nucleophilic aromatic substitution (NAS) reactions. In contrast, sulfonyloxy groups in patent-derived ureas act as leaving groups, enabling polymerization or crosslinking . Fluorine in 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide improves metabolic stability and binding affinity in biological systems .

Sulfonyloxy groups impart high polarity, improving solubility in polar solvents like DMSO or ethanol .

Thermal and Chemical Stability:

  • Sulfonyloxy-substituted ureas exhibit superior thermal stability due to strong S-O bonds, making them suitable for high-temperature industrial processes. Nitro groups may reduce stability under reducing conditions, leading to decomposition or unintended byproducts .

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